molecular formula C17H19N3OS B4905307 1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B4905307
M. Wt: 313.4 g/mol
InChI Key: BALKFVWBSIMJDX-UHFFFAOYSA-N
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Description

1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a thiophene ring, and a dihydropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-(dimethylamino)benzaldehyde and thiophene-2-carboxylic acid. These intermediates are then subjected to condensation reactions, cyclization, and subsequent functional group modifications to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Dimethylamino)phenyl]ethanone: Shares the dimethylamino and phenyl groups but lacks the thiophene and dihydropyrazole moieties.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the other functional groups present in the target compound.

    3,4-Dihydropyrazole derivatives: Similar core structure but different substituents.

Uniqueness

1-[3-[4-(Dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-[4-(dimethylamino)phenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(21)20-16(11-15(18-20)17-5-4-10-22-17)13-6-8-14(9-7-13)19(2)3/h4-10,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALKFVWBSIMJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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